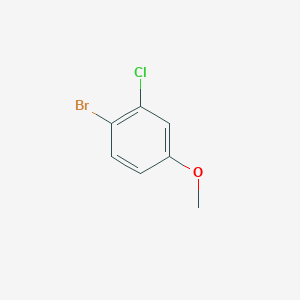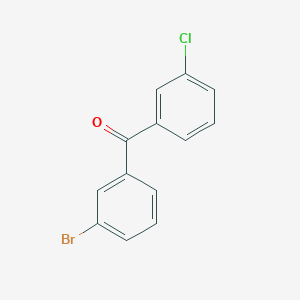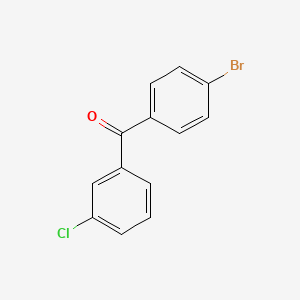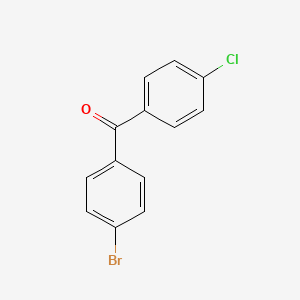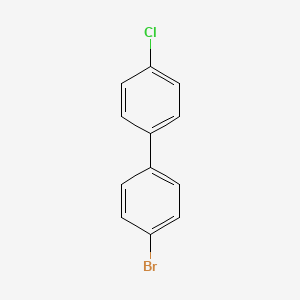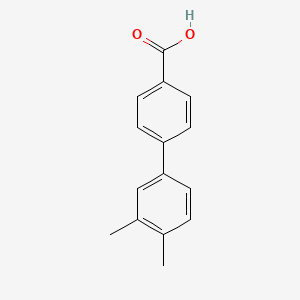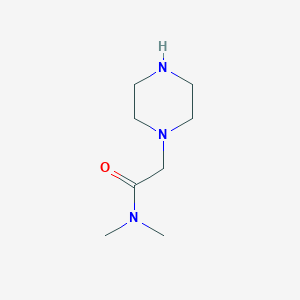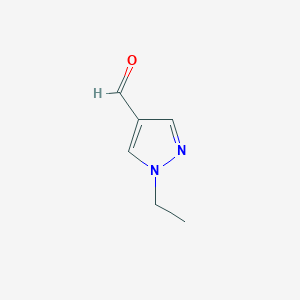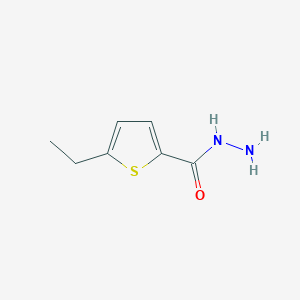
2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Übersicht
Beschreibung
2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, or 2-CHPHITC, is an organic compound that has been of interest to scientists for its potential applications in scientific research. This compound has a unique structure and can be used in a variety of ways, from synthesizing other compounds to studying the effects of drugs on biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a key structural element in several peptide-based drugs and biologically active compounds. Various synthetic approaches, such as the Pictet-Spengler and Bischler-Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, are utilized for constructing Tic derivatives, including those similar to 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Kotha, Deodhar, & Khedkar, 2014). Additionally, novel Tic derivatives have been synthesized using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions (Kotha & Banerjee, 2007).
Biological Applications
Hydantoins and thiohydantoins derived from tetrahydroisoquinoline-3-carboxylic acid have been synthesized for potential therapeutic applications. These compounds exhibit diverse biological activities and may have implications in drug development (Macháček et al., 2006). Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, including those related to this compound, show promise as heterocyclic synthons in the synthesis of compounds with potential HIV-1 reverse transcriptase inhibitory, antimicrobial, fungicidal, and cardiotonic actions (Dyachenko & Vovk, 2013).
Structural and Chemical Studies
The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, compounds related to this compound, have been established through X-ray structural analysis. These studies contribute to a better understanding of the chemical properties and potential applications of these derivatives (Rudenko et al., 2012).
Wirkmechanismus
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Biochemische Analyse
Biochemical Properties
2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity. Additionally, it may interact with proteins involved in cell signaling, affecting downstream biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to apoptosis and cell proliferation, thereby impacting cell survival and growth. Moreover, it can alter metabolic pathways within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, affecting its potency and efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways. Additionally, its stability in various experimental conditions is crucial for its consistent performance in biochemical assays .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence pathways related to lipid metabolism, glucose utilization, or amino acid synthesis. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its energy balance and biosynthetic capacity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution pattern of this compound can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. This compound may be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum, Golgi apparatus, or lysosomes. Targeting signals or post-translational modifications can play a role in its localization. The activity and function of this compound can be affected by its subcellular distribution, as different compartments provide distinct microenvironments and interactomes .
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-21-18-14-8-7-13-17(18)19(22(25)26)20(15-9-3-1-4-10-15)23(21)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,19-20H,2,5-6,11-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNZXDXOKJCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376961 | |
| Record name | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73349-37-8 | |
| Record name | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




